Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic organic compound characterized by its unique tetrahydroimidazo ring structure fused with a pyridine moiety. It has the molecular formula and a molecular weight of approximately 180.204 g/mol. The compound features a carboxylate ester functional group, which contributes to its distinctive chemical properties and potential biological activities .
The synthesis of methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate typically involves multi-step organic reactions. Common methods include:
The synthesis often requires careful monitoring of reaction conditions and purification steps to isolate the desired product effectively.
The molecular structure of methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate features a bicyclic system that includes:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 180.204 g/mol |
CAS Number | 1623060-27-4 |
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure .
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate can undergo various chemical transformations:
These reactions demonstrate the compound's versatility in synthetic organic chemistry.
The mechanism of action for methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate involves its interaction with biological targets. Preliminary studies suggest that this compound may act on specific receptors or enzymes within microbial cells:
Understanding these interactions is crucial for exploring its therapeutic potential.
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate exhibits several notable physical and chemical properties:
These properties influence its handling and application in laboratory settings .
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate has potential applications across various scientific fields:
The imidazo[1,2-a]pyridine core is constructed via cyclocondensation reactions between aminopyridines and carbonyl-containing synthons. For the tetrahydroimidazo variant, 4-piperidone derivatives serve as optimal starting materials due to their pre-saturated ring structure. A pivotal study demonstrated that reacting N-Boc-4-piperidone with elemental sulfur and cyanamide in the presence of p-toluenesulfonic acid (TsOH·H₂O) generates the bicyclic intermediate tert-butyl 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-5-carboxylate in 59% yield after Dean-Stark dehydration [10]. This reaction is highly sensitive to water content and temperature, with optimal yields achieved at 90°C. Lower temperatures (e.g., in dichloromethane) reduce yields to 23%, while polar solvents like methanol further diminish efficiency [10]. Subsequent cyclization with α-bromoketones in low-polarity solvents (1,4-dioxane, toluene) affords 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives in yields exceeding 80% [10].
Table 1: Solvent Effects on Cyclocondensation Efficiency
Solvent | Polarity | Yield (%) | Reaction Temperature |
---|---|---|---|
1,4-Dioxane | Low | 82% | Reflux |
Toluene | Low | 76% | Reflux |
Acetonitrile | Medium | 59% | Reflux |
Ethanol | High | 51% | Reflux |
Dichloromethane | Medium | 23% | Room temperature |
The carboxylate group at the 7-position is introduced via esterification of precursor carboxylic acids. A practical route involves synthesizing 8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride (CAS: 2402830-19-5) through cyclization and hydrolysis, followed by Fisher esterification using methanol under acidic conditions [8]. Alternatively, carboxyl group activation with reagents like acetic anhydride enables direct ester formation without isolating the acid intermediate. The methyl ester derivative (CAS: 1623060-27-4) is obtained at 95% purity after chromatographic purification, with the ester moiety enhancing compound stability and crystallinity [8].
Hybridization strategies leverage the carboxylate handle at the 7-position to tether pharmacophoric groups. A prominent approach converts the methyl ester to hydrazide intermediates via hydrazinolysis, which then condense with aldehydes/ketones to form hydrazone-linked hybrids [9]. This strategy merges the imidazo[1,2-a]pyridine core with bioactive fragments like aryl hydrazones, known for antimicrobial and anticancer properties. For instance, hydrazide-hydrazone derivatives of 8-methyltetrahydroimidazopyridine exhibit enhanced antifungal activity due to synergistic target engagement [8]. The hydrobromide salt of methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 1883347-31-6) serves as a key synthon for such hybrids, improving aqueous solubility for biological testing [9].
Table 2: Key Derivatives for Hybrid Molecule Synthesis
Core Compound | CAS Number | Molecular Formula | Salt Form | Application in Hybrid Design |
---|---|---|---|---|
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate | 1623060-27-4 | C₉H₁₂N₂O₂ | None | Hydrazide formation |
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate | 1883347-31-6 | C₈H₁₂BrN₃O₂ | Hydrobromide | Solubility enhancement |
8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid | 2402830-19-5 | C₉H₁₃ClN₂O₂ | Hydrochloride | Direct amidation/coupling |
Regioselective C-H functionalization of the imidazo[1,2-a]pyridine scaffold requires precision catalysis. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the C-3 position is achieved using Pd(PPh₃)₄ and K₂CO₃ in toluene/water mixtures, though the tetrahydro variant’s reduced aromaticity necessitates tailored conditions [6]. For C-2 halogenation, N-halosuccinimides (NBS, NCS) with Lewis acids (e.g., AlCl₃) provide >90% regioselectivity. Recent advances employ visible-light photocatalysis (e.g., Ru(bpy)₃Cl₂) for C-3 amination or alkylation, enabling metal-free modification of the core scaffold under mild conditions [6] [10]. Optimized catalytic systems are critical for introducing substituents that modulate electronic properties without disrupting the carboxylate at C-7.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: